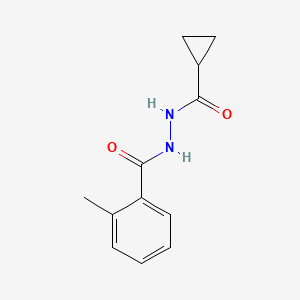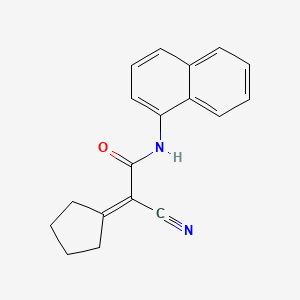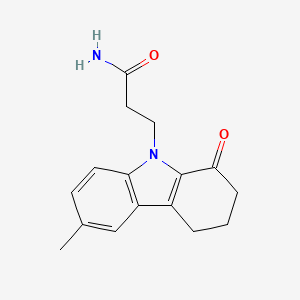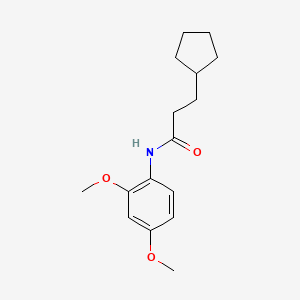
N'-(cyclopropylcarbonyl)-2-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylcarbonyl)-2-methylbenzohydrazide, commonly known as CCMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMB has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Mecanismo De Acción
The mechanism of action of CCMB is not fully understood. However, it is believed that CCMB exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. CCMB has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis, such as UDP-N-acetylmuramyl-L-alanine synthase and UDP-N-acetylglucosamine 1-carboxyvinyltransferase. CCMB's antifungal activity is believed to be due to its ability to disrupt the fungal cell membrane. CCMB has been shown to cause membrane depolarization and the release of intracellular contents in Candida albicans. The mechanism of CCMB's antitumor activity is not well understood, but it is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCMB has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity against normal human cells. CCMB has also been shown to possess antioxidant activity and can scavenge free radicals. In addition, CCMB has been reported to possess anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCMB is its broad-spectrum antibacterial and antifungal activity. CCMB has been shown to be effective against multidrug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Another advantage of CCMB is its low toxicity profile, which makes it a safer alternative to some of the currently available antimicrobial agents. One limitation of CCMB is its limited solubility in aqueous solutions, which can make it difficult to formulate for use in vivo.
Direcciones Futuras
There are several future directions for the research and development of CCMB. One direction is the optimization of the synthesis method to improve the yield and purity of CCMB. Another direction is the investigation of CCMB's mechanism of action, which could lead to the development of more potent and selective antimicrobial and antitumor agents. Further studies are also needed to evaluate the safety and efficacy of CCMB in vivo, as well as its potential for use in combination therapy with other antimicrobial and antitumor agents.
Métodos De Síntesis
The synthesis of CCMB involves the reaction of 2-methylbenzohydrazide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to CCMB by the addition of a strong acid. The yield of CCMB can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Aplicaciones Científicas De Investigación
CCMB has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. CCMB has also been shown to possess antifungal activity against various fungi, including Candida albicans. In addition, CCMB has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N'-(cyclopropanecarbonyl)-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-2-3-5-10(8)12(16)14-13-11(15)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPVJTBATZVZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5747175.png)
![1-{3-[(4-bromobenzyl)oxy]phenyl}ethanone](/img/structure/B5747179.png)



![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)
![[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5747213.png)


![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)
![3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
![1-(4-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5747277.png)